molecular formula C24H22N4O2 B566841 N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide CAS No. 1261268-95-4

N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide

Cat. No.: B566841
CAS No.: 1261268-95-4
M. Wt: 398.466
InChI Key: MHCCJNLNUNATSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide is a research chemical with the molecular formula C24H22N4O2 and a molecular weight of 398.46 g/mol It is known for its complex structure, which includes a benzimidazole core and a benzamide moiety

Scientific Research Applications

N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Future Directions

The future directions and potential applications of “N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide” are not specified in the available resources. It is currently offered for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The resulting benzimidazole is then functionalized with an isobutyramido group through an amide coupling reaction. Finally, the phenylbenzamide moiety is introduced via another amide coupling reaction, using appropriate reagents and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced amide or benzimidazole products.

Mechanism of Action

The mechanism of action of N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(6-(2-Methylpropanoylamino)-1H-benzimidazol-2-yl)phenyl]benzamide:

    N-[4-(5-Acetamido-1H-benzoimidazol-2-yl)phenyl]benzamide: Another analog with slight variations in the amide group, leading to different chemical and biological properties.

Uniqueness

N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-[4-[6-(2-methylpropanoylamino)-1H-benzimidazol-2-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-15(2)23(29)26-19-12-13-20-21(14-19)28-22(27-20)16-8-10-18(11-9-16)25-24(30)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,30)(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCCJNLNUNATSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137372
Record name Benzamide, N-[4-[6-[(2-methyl-1-oxopropyl)amino]-1H-benzimidazol-2-yl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-95-4
Record name Benzamide, N-[4-[6-[(2-methyl-1-oxopropyl)amino]-1H-benzimidazol-2-yl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[4-[6-[(2-methyl-1-oxopropyl)amino]-1H-benzimidazol-2-yl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.